molecular formula C15H15ClN2O3S B2380729 4-((1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034310-23-9

4-((1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2380729
CAS No.: 2034310-23-9
M. Wt: 338.81
InChI Key: JQNLYKMYMZUFIP-UHFFFAOYSA-N
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Description

This compound features a pyridin-2(1H)-one core substituted with methyl groups at the 1- and 6-positions. Attached via an ether linkage at the 4-position is an azetidine ring, which is further functionalized with a 5-chlorothiophene-2-carbonyl group.

Properties

IUPAC Name

4-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-9-5-10(6-14(19)17(9)2)21-11-7-18(8-11)15(20)12-3-4-13(16)22-12/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNLYKMYMZUFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16ClN3O3SC_{15}H_{16}ClN_{3}O_{3S}, and it features a unique combination of azetidine and pyridine rings along with a chlorothiophene moiety. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₆ClN₃O₃S
Molecular Weight350.8 g/mol
CAS Number1903648-02-1

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. A common synthetic route includes:

  • Formation of 5-Chlorothiophene-2-carbonyl chloride : Reacting 5-chlorothiophene-2-carboxylic acid with thionyl chloride.
  • Synthesis of Azetidin-3-ylamine : Prepared by reducing azetidin-3-one using lithium aluminum hydride.
  • Coupling Reaction : The final step involves coupling the azetidin-3-ylamine with the carbonyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, research has shown that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through caspase activation pathways.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of related compounds. These compounds have demonstrated effectiveness against various bacterial strains, suggesting potential for development as novel antibiotics .

Study on Anticancer Effects

A study conducted on a derivative of this compound showed promising results against breast cancer cells (MCF-7). The compound induced cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .

Investigation of Antimicrobial Activity

Another study focused on the antimicrobial properties, where derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural similarity analysis is critical for predicting biological activity and physicochemical properties. Below, the target compound is compared to analogs based on shared motifs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Impact on Properties
Target Compound Pyridin-2(1H)-one 1,6-dimethyl; azetidin-3-yl-oxy; 5-chlorothiophene-2-carbonyl Azetidine, Chlorothiophene, Methyl Rigid azetidine may enhance binding specificity; chlorothiophene increases lipophilicity.
1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one () Dihydropyridin-2-one 3-chloro; 4-aminophenyl Chloro, Aminophenyl Aminophenyl may enable hydrogen bonding; chloro group contributes to electron-withdrawing effects.
3-(1-Cyclohexyl-...quinoxalin-2(1H)-one () Quinoxalin-2(1H)-one Cyclohexyl, ethoxyphenyl, methyl Quinoxaline, Dihydropyrimidinone Bulky cyclohexyl and ethoxyphenyl groups may improve metabolic stability but reduce solubility.

Key Findings from Comparative Analysis

Azetidine vs. Flexible Amines: The azetidine in the target compound provides rigidity compared to more flexible amine-containing analogs (e.g., dihydropyridinone in ). This rigidity could improve target binding affinity by reducing entropy loss upon binding .

Chlorothiophene vs. Halogenated Groups : The 5-chlorothiophene moiety in the target compound enhances lipophilicity compared to simpler chloro-substituted analogs (e.g., ). This may improve membrane permeability but could also increase metabolic instability .

Pyridinone vs.

Methodological Considerations

  • Graph-Based Similarity (): This approach identifies shared substructures (e.g., pyridinone cores) without relying on predefined descriptors, making it suitable for novel compounds like the target.
  • Crystallographic Refinement () : Tools like SHELXL could elucidate conformational differences between the target and analogs, aiding in structure-activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, and what critical reaction conditions must be controlled?

  • Methodology : The synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid with an azetidine intermediate, followed by functionalization of the pyridin-2-one core. Key steps include:

  • Azetidine activation : Use carbodiimide-based coupling agents (e.g., DCC or EDCI) for amide bond formation between 5-chlorothiophene-2-carboxylic acid and azetidine .
  • Oxy-linkage formation : Nucleophilic substitution at the azetidin-3-yl position under anhydrous conditions to attach the pyridin-2-one moiety. Temperature control (<50°C) is critical to avoid ring-opening side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?

  • Methodology :

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm connectivity of the azetidine, chlorothiophene, and pyridin-2-one groups. Key signals include the methyl groups (~δ 1.5 ppm) and aromatic protons (~δ 6.5–7.5 ppm) .
  • X-ray crystallography : To resolve stereochemical ambiguities, particularly the conformation of the azetidine ring and oxy-linkage geometry. Cooling to 123 K improves data resolution .
  • HRMS : High-resolution mass spectrometry for molecular formula validation (expected [M+H]+^+: calculated for C17_{17}H16_{16}ClN2_2O3_3S) .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

  • Methodology :

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to monitor degradation products. Stability studies should include accelerated conditions (40°C/75% RH for 4 weeks) .
  • Thermogravimetric analysis (TGA) : To determine decomposition temperatures and hygroscopicity risks .

Advanced Research Questions

Q. How should contradictory data on the compound’s solubility and bioavailability be resolved in preclinical studies?

  • Methodology :

  • Solubility assays : Compare results from shake-flask (equilibrium) vs. kinetic solubility (nephelometry) methods. Discrepancies often arise due to polymorphic forms or aggregation .
  • Bioavailability optimization : Use lipid-based nanoformulations (e.g., liposomes) or co-solvents (PEG 400) to enhance dissolution rates. Validate with in vitro permeability assays (Caco-2 monolayers) .

Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis while minimizing byproducts?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and stoichiometry to identify critical factors. For example, excess azetidine (1.2 eq.) improves coupling efficiency .
  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., oxidation of the thiophene ring) by ensuring precise mixing and temperature control .

Q. How can in vitro biological activity data (e.g., enzyme inhibition) be reconciled with in vivo efficacy gaps?

  • Methodology :

  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites. The chlorothiophene group may undergo hepatic oxidation, reducing bioavailability .
  • Pharmacodynamic modeling : Correlate in vitro IC50_{50} values with plasma concentrations in animal models. Adjust dosing regimens to account for rapid clearance .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of derivatives?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the azetidine-oxy linker’s flexibility and chlorothiophene’s π-π stacking potential .
  • QSAR modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO energies) with observed bioactivity .

Q. How can environmental fate studies be integrated into the compound’s development to meet regulatory requirements?

  • Methodology :

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to assess microbial breakdown. The pyridin-2-one core may resist degradation, necessitating mitigation strategies .
  • Ecotoxicity testing : Evaluate effects on Daphnia magna (48-h LC50_{50}) and algae (72-h growth inhibition) to establish safety thresholds .

Methodological Frameworks

  • Experimental design : Adopt split-plot designs for multifactorial studies (e.g., varying substituents and reaction conditions) to isolate key variables .
  • Data interpretation : Apply the Benjamini-Hochberg procedure to correct for false positives in high-throughput screening .

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